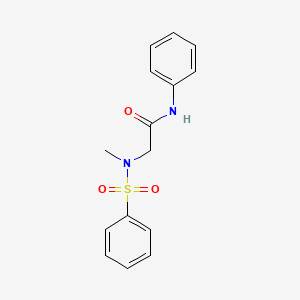

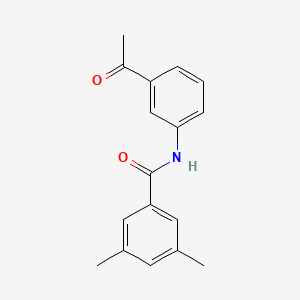

![molecular formula C14H17N3O3S2 B5785092 4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, also known as Furasemide, is a sulfonamide diuretic drug that is commonly used to treat edema caused by heart failure, liver cirrhosis, or kidney disease. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and reduced fluid retention. In addition to its clinical applications, Furasemide has also been extensively studied for its potential uses in scientific research.

作用機序

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide works by inhibiting the activity of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This transporter is responsible for reabsorbing sodium, potassium, and chloride ions from the urine back into the bloodstream. By blocking NKCC2, this compound prevents the reabsorption of these ions and increases their excretion in the urine, leading to diuresis and reduced fluid retention.

Biochemical and Physiological Effects:

In addition to its diuretic effects, this compound has been shown to have other biochemical and physiological effects. For example, the drug has been found to inhibit the activity of the Na+/K+-ATPase pump in various tissues, including the heart, brain, and skeletal muscle. This inhibition can lead to changes in ion gradients and membrane potentials, affecting cellular excitability and neurotransmitter release. This compound has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in certain conditions.

実験室実験の利点と制限

One of the main advantages of using 4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide in lab experiments is its well-established mechanism of action and pharmacokinetics. The drug has been extensively studied in both animal and human models, and its effects on renal function and ion transport are well understood. This compound is also relatively safe and well-tolerated, with few serious side effects reported at therapeutic doses.

However, there are also some limitations to using this compound in lab experiments. The drug's effects on ion transport and cellular signaling can be complex and context-dependent, making it difficult to interpret results in certain experimental setups. Additionally, this compound can interact with other drugs and compounds, potentially confounding experimental outcomes. Finally, the clinical relevance of this compound's effects in lab experiments may not always be clear, as the drug's pharmacokinetics and dosing may differ between animal models and human patients.

将来の方向性

There are many potential future directions for research on 4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide and its effects on renal function, ion transport, and cellular signaling. Some possible areas of investigation include:

- Examining the effects of this compound on other ion transporters and channels in the kidney and other tissues

- Investigating the role of this compound in regulating blood pressure and cardiovascular function

- Studying the effects of this compound on neurotransmitter release and synaptic transmission in the brain

- Exploring the potential therapeutic applications of this compound in conditions such as hypertension, heart failure, and neurological disorders

- Developing new formulations or delivery methods for this compound to improve its efficacy and safety in clinical settings.

In conclusion, this compound is a sulfonamide diuretic drug that has been extensively studied for its effects on renal function, ion transport, and cellular signaling. The drug's well-established mechanism of action and pharmacokinetics make it a valuable tool for scientific research, but its complex effects and potential interactions with other compounds must be carefully considered in experimental setups. Future research on this compound may shed light on its therapeutic potential in a variety of clinical conditions and lead to new formulations or delivery methods that improve its efficacy and safety.

合成法

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide can be synthesized through a multi-step process starting from 4-nitrobenzenesulfonamide. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin(II) chloride. The resulting compound is then reacted with 2-(2-furyl)ethylamine and carbon disulfide to form the thioamide intermediate. This intermediate is then treated with ethylene diamine to form the final product, this compound.

科学的研究の応用

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been widely used in scientific research, particularly in the fields of physiology, pharmacology, and neuroscience. The drug's ability to modulate sodium and chloride ion transport in the kidneys has made it a valuable tool for studying renal function and electrolyte balance. This compound has also been used to investigate the role of ion transport in various physiological processes, such as blood pressure regulation, fluid homeostasis, and neurotransmitter release.

特性

IUPAC Name |

1-(furan-2-ylmethyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c15-22(18,19)13-5-3-11(4-6-13)7-8-16-14(21)17-10-12-2-1-9-20-12/h1-6,9H,7-8,10H2,(H2,15,18,19)(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVYLLQOKQHMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)

![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)

![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)

![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)